4-Amino-N-(3-methoxypropyl)benzamide

Lipophilicity Drug design ADME prediction

4-Amino-N-(3-methoxypropyl)benzamide (CAS 1017795-08-2) is a para‑amino benzamide derivative bearing an N‑3‑methoxypropyl side chain (C₁₁H₁₆N₂O₂, MW 208.26). It belongs to the broader class of substituted 4‑aminobenzamides, a scaffold widely exploited in medicinal chemistry for kinase inhibition, anticonvulsant activity, and epigenetic modulation.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
CAS No. 1017795-08-2
Cat. No. B1326547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N-(3-methoxypropyl)benzamide
CAS1017795-08-2
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCOCCCNC(=O)C1=CC=C(C=C1)N
InChIInChI=1S/C11H16N2O2/c1-15-8-2-7-13-11(14)9-3-5-10(12)6-4-9/h3-6H,2,7-8,12H2,1H3,(H,13,14)
InChIKeyUILREOOQIPNIRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-N-(3-methoxypropyl)benzamide (CAS 1017795-08-2) – Procurement-Grade Chemical Profile and Differentiation Context


4-Amino-N-(3-methoxypropyl)benzamide (CAS 1017795-08-2) is a para‑amino benzamide derivative bearing an N‑3‑methoxypropyl side chain (C₁₁H₁₆N₂O₂, MW 208.26) . It belongs to the broader class of substituted 4‑aminobenzamides, a scaffold widely exploited in medicinal chemistry for kinase inhibition, anticonvulsant activity, and epigenetic modulation. However, the specific 3‑methoxypropyl substituent distinguishes it from simpler N‑alkyl or N‑cycloalkyl analogs, imparting altered lipophilicity, hydrogen‑bonding capacity, and conformational flexibility that can decisively change biological target engagement. Reliable sourcing of this exact compound—rather than a near‑structural analog—is essential for reproducible structure‑activity relationship (SAR) studies and for avoiding misleading biological readouts caused by even single‑atom differences in the side chain.

Why 4-Amino-N-(3-methoxypropyl)benzamide Cannot Be Replaced by a Generic 4‑Aminobenzamide Analog


Substituting 4-amino-N-(3-methoxypropyl)benzamide with a generic 4‑aminobenzamide (e.g., N‑propyl, N‑amyl, or unsubstituted benzamide) introduces uncontrolled liability in lipophilicity, target occupancy, and metabolic stability. In a published anticonvulsant SAR series of 4‑aminobenzamides, the N‑amyl analog exhibited an anti‑MES ED₅₀ of 42.98 mg/kg, while the N‑cyclohexyl analog showed a protective index of only 2.8 [1]. Even within the same congeneric series, changing the N‑substituent alters potency and therapeutic window by several‑fold. The 3‑methoxypropyl group introduces an ether oxygen that serves as an additional hydrogen‑bond acceptor and modulates the local dielectric environment, features absent in purely alkyl side chains. Consequently, procurement of the exact methoxypropyl derivative is mandatory to preserve the intended physicochemical and pharmacological profile.

Quantitative Differentiation Evidence for 4-Amino-N-(3-methoxypropyl)benzamide vs. Closest Analogs


Lipophilicity Shift: Calculated logP of 4-Amino-N-(3-methoxypropyl)benzamide vs. N‑Propyl and N‑Amyl Analogs

The 3‑methoxypropyl chain lowers calculated logP by approximately 0.3–0.4 log units compared to the corresponding N‑propyl analog while simultaneously increasing topological polar surface area (TPSA) by approximately 20 Ų [1]. This shifts the compound into a more favorable region of the Lipinski rule‑of‑five space for central nervous system (CNS) penetration, where moderate lipophilicity (logP 0.5–2.0) combined with a TPSA below 90 Ų is often optimal. The N‑amyl analog, by contrast, carries a higher logP of roughly 2.2 and lacks the ether oxygen, reducing aqueous solubility and increasing plasma protein binding propensity.

Lipophilicity Drug design ADME prediction

Hydrogen‑Bond Acceptor Capacity: Ether Oxygen as a Pharmacophoric Discriminator

The methoxy oxygen in the 3‑methoxypropyl side chain serves as an additional hydrogen‑bond acceptor (total HBA count = 3) compared to N‑propyl‑4‑aminobenzamide (HBA count = 2) . This extra acceptor capability enables the target compound to engage residues such as serine, threonine, or backbone amides in protein binding pockets that are inaccessible to purely alkyl‑substituted analogs. In the context of 4‑aminobenzamide‑based enzyme inhibitors, the presence of an ether oxygen in the side chain has been correlated with improved selectivity for certain PDE isoforms and enhanced binding to polar subpockets within kinase ATP sites.

Hydrogen bonding Molecular recognition Enzyme inhibition

Conformational Flexibility: Rotatable Bond Count as a Binding Entropy Modulator

The 3‑methoxypropyl chain introduces one additional rotatable bond compared to the N‑propyl analog (4 vs. 3 rotatable bonds), granting greater conformational sampling capacity while retaining a modest molecular weight of 208.26 Da . This places the compound in a 'Goldilocks' regime for ligand efficiency metrics: it offers more conformational adaptability than rigid N‑cyclohexyl analogs (rotatable bonds = 2) without the excessive flexibility and entropic penalty of longer alkyl chains such as N‑heptyl (rotatable bonds = 8). The methoxy group further provides a conformational anchor via gauche interactions that can pre‑organize the chain for productive binding.

Conformational entropy Ligand efficiency Scaffold optimization

Synthetic Tractability Advantage: Amide Coupling Yield vs. Ether‑Containing Side‑Chain Installation

Liquid‑phase parallel synthesis of substituted 4‑aminobenzamides has been reported using polymer‑assisted solution‑phase (PASP) techniques that achieve high yields across diverse amine inputs [1]. The 3‑methoxypropylamine coupling with 4‑aminobenzoic acid derivatives proceeds under standard amide bond‑formation conditions (e.g., HATU/DIPEA or EDC/HOBt) with typical isolated yields exceeding 75 %, making the compound amenable to high‑throughput library production. In contrast, analogs requiring post‑coupling etherification or protection/deprotection sequences (e.g., hydroxyl‑propyl derivatives) introduce additional synthetic steps and reduce overall efficiency.

Parallel synthesis Library production Process chemistry

Prioritized Application Scenarios for 4-Amino-N-(3-methoxypropyl)benzamide Based on Differentiated Properties


Medicinal Chemistry SAR Exploration of N‑Alkoxyalkyl 4‑Aminobenzamide Series

Use the compound as the representative scaffold for systematic SAR studies examining the effect of alkoxyalkyl chain length and branching on potency, selectivity, and ADME properties. The methoxypropyl chain provides a balance of lipophilicity and hydrogen‑bonding capacity that can serve as a starting point for optimization. Compare directly against N‑propyl, N‑amyl, and N‑cyclohexyl analogs to quantify the contribution of the ether oxygen to target binding and metabolic stability [1]. Reference the anticonvulsant SAR precedent showing that N‑substituent modifications alter ED₅₀ and protective index by >3‑fold [2].

Fragment‑Based Lead Discovery Requiring Moderate Flexibility and Polar Surface Area

Employ the compound as a fragment‑sized core (MW 208) with four rotatable bonds and TPSA ~75 Ų for fragment‑based screening against kinases, phosphodiesterases, or epigenetic targets where the 4‑aminobenzamide moiety is a known pharmacophore. The methoxy oxygen offers an additional interaction point for fragment growing or merging, while the moderate lipophilicity reduces the risk of non‑specific binding that plagues more lipophilic analog fragments [1].

High‑Throughput Library Synthesis of Functionalized Benzamide Derivatives

Leverage the one‑step amide coupling accessibility of the 3‑methoxypropyl side chain for parallel library production using PASP or solid‑phase techniques. The methoxy group serves as a latent diversification point: it can be demethylated to a hydroxyl for subsequent O‑alkylation, or retained as a solubilizing moiety. This contrasts with the N‑propyl analog, which offers no such downstream functionalization handle. Published PASP protocols for 4‑aminobenzamide libraries can be directly adapted, yielding >75 % per analog [1].

Physicochemical Profiling and Computational Model Building for CNS‑Penetrant Candidates

Incorporate the compound into a training set for predictive ADME models, specifically for CNS penetration where the calculated logP (~0.85) and TPSA (~75 Ų) lie near the optimal region defined by Wager et al. (logP 0.5–1.5, TPSA 40–90 Ų). The N‑amyl analog by contrast falls outside this range (logP ~2.1, TPSA ~55 Ų), making the methoxypropyl derivative a more relevant calibration point for CNS drug design. Directly measure experimental logD₇.₄ and PAMPA permeability to validate the in silico predictions [1].

Quote Request

Request a Quote for 4-Amino-N-(3-methoxypropyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.